2-Propylpiperazin

Übersicht

Beschreibung

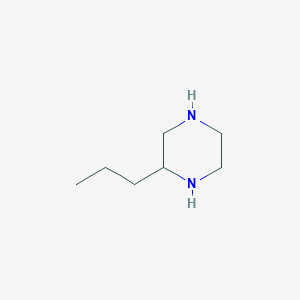

2-Propylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Wissenschaftliche Forschungsanwendungen

2-Propylpiperazine has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Piperazine compounds, which 2-Propylpiperazine is a derivative of, are known to interact with GABA (gamma-aminobutyric acid) receptors in the nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

Piperazine compounds are believed to exert their effects by acting as agonists at GABA receptors. This means they bind to these receptors and mimic the action of GABA, leading to an increase in the flow of chloride ions into the neuron. This makes the neuron less excitable and dampens the transmission of signals in the brain .

Biochemical Pathways

Piperazine compounds are known to influence the gabaergic system, which is involved in numerous physiological functions, including the sleep-wake cycle, muscle tone, and the regulation of mood .

Pharmacokinetics

Piperazine compounds are generally well-absorbed and are known to undergo hepatic metabolism .

Result of Action

By acting on gaba receptors, piperazine compounds can cause a range of effects, including sedation, muscle relaxation, and anxiolytic effects .

Biochemische Analyse

Biochemical Properties

2-Propylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with GABA receptors, where 2-Propylpiperazine acts as an agonist, binding directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, 2-Propylpiperazine can form stable crystalline salts, making it useful in scientific research as a reagent for the preparation of various organic compounds .

Cellular Effects

2-Propylpiperazine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Propylpiperazine can modulate kinase activity, which is crucial for cell signaling and regulation . Its impact on gene expression includes altering the transcription of specific genes involved in cellular responses to external stimuli. Moreover, 2-Propylpiperazine affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of 2-Propylpiperazine involves its interaction with GABA receptors, where it acts as an agonist. This interaction leads to hyperpolarization of nerve endings, causing flaccid paralysis in certain organisms . Additionally, 2-Propylpiperazine can inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses. Its ability to form stable crystalline salts also contributes to its molecular interactions and stability in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propylpiperazine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Propylpiperazine remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to 2-Propylpiperazine in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Propylpiperazine vary with different dosages in animal models. At lower doses, it can effectively modulate cellular responses without causing significant toxicity. At higher doses, 2-Propylpiperazine can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm to the organism .

Metabolic Pathways

2-Propylpiperazine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, 2-Propylpiperazine undergoes conjugation with glucuronic acid, sulfate, or other polar groups, enhancing its water solubility and facilitating its excretion . These metabolic pathways influence the compound’s pharmacokinetics and overall biochemical activity.

Transport and Distribution

The transport and distribution of 2-Propylpiperazine within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . These transporters facilitate the compound’s movement into and out of cells, affecting its localization and accumulation within specific tissues. The distribution of 2-Propylpiperazine is also influenced by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

2-Propylpiperazine exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications directs 2-Propylpiperazine to specific organelles, where it exerts its biochemical effects. For instance, its localization to the mitochondria can impact cellular energy metabolism and apoptotic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Propylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

In industrial settings, the synthesis of 2-Propylpiperazine often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions involve the use of simple building blocks to construct complex molecules in a single step . For instance, the one-pot synthesis of 2-amino-4-aryl-4H,8H-6-methyl-8-oxo-pyrano[3,2-b]pyran derivatives using silica-bonded N-propylpiperazine sodium n-propionate as a catalyst is a notable example .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Propylpiperazine can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Vergleich Mit ähnlichen Verbindungen

2-Propylpiperazine can be compared with other piperazine derivatives, such as:

N-Methylpiperazine: Similar in structure but with a methyl group instead of a propyl group.

N-Ethylpiperazine: Contains an ethyl group, offering different steric and electronic properties.

N-Phenylpiperazine: Features a phenyl group, providing aromatic characteristics.

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and applications .

Eigenschaften

IUPAC Name |

2-propylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJWLOHHZVGUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316139 | |

| Record name | 2-Propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-28-5 | |

| Record name | 2-Propylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90000-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

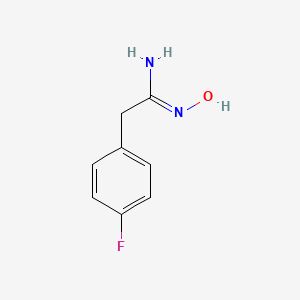

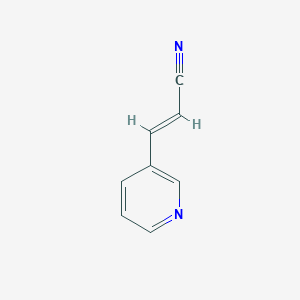

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)